Lycomarasmine

Vue d'ensemble

Description

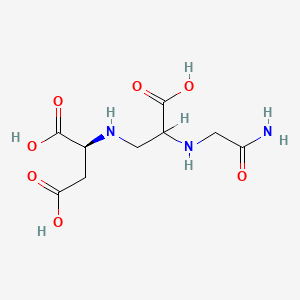

Lycomarasmine is a phytotoxin produced by various strains of the fungus Fusarium oxysporum f. lycopersici. This compound is known for its role in causing wilt diseases in tomato plants. The molecular formula of this compound is C₉H₁₅N₃O₇, and it has a molecular weight of 277.23 g/mol . The structure of this compound was determined in 1962 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lycomarasmine can be synthesized through a chemoenzymatic route. One method involves the use of the enzyme ethylenediamine-N,N’-disuccinic acid lyase to synthesize toxin A, a precursor to this compound. This process achieves high conversion rates and yields . The reaction conditions typically involve the use of dry tetrahydrofuran (THF) and diisopropylethylamine (DIPEA) at room temperature .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely that similar chemoenzymatic methods are employed on a larger scale. The use of bioreactors and controlled fermentation processes could facilitate the production of this compound from Fusarium oxysporum cultures.

Analyse Des Réactions Chimiques

Types of Reactions: Lycomarasmine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents like bromine.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.

Applications De Recherche Scientifique

Synthesis of Lycomarasmine

Recent advancements in synthetic methodologies have facilitated the production of this compound. A notable approach involves a chemoenzymatic synthesis using ethylenediamine-N,N′-disuccinic acid lyase, which allows for the generation of this compound with high stereopurity and moderate yields (23–66%) . This method not only simplifies the synthesis but also enhances the efficiency of producing derivatives that may have improved biological activities.

Biological Activities

This compound has been studied for its various biological properties:

- Antibacterial Activity : Research indicates that this compound and its derivatives exhibit significant antibacterial properties, particularly against metallo-β-lactamase-producing bacteria. This is crucial in addressing antibiotic resistance, which poses a major public health challenge .

- Plant Growth Regulation : In agricultural applications, this compound has shown potential as a plant growth regulator. Studies suggest that it can enhance plant resilience against stressors by modulating physiological responses .

Pharmaceutical Applications

The pharmaceutical potential of this compound is particularly promising due to its role as a precursor in the development of novel drug candidates:

- Metallo-β-lactamase Inhibitors : Given the urgent need for effective treatments against resistant bacterial strains, this compound derivatives are being explored as selective inhibitors of metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .

- Drug Delivery Systems : The unique chemical properties of this compound allow for its incorporation into advanced drug delivery systems. Its ability to form stable complexes with metal ions can be utilized in targeted delivery mechanisms that release therapeutics in response to specific biological triggers .

Case Study 1: Antibacterial Efficacy

A study demonstrated that derivatives of this compound showed potent activity against various strains of bacteria, including those resistant to conventional antibiotics. The research highlighted the compound's mechanism of action, which involves disrupting bacterial cell wall synthesis.

Case Study 2: Agricultural Application

In a controlled experiment, the application of this compound on tomato plants resulted in enhanced growth rates and improved resistance to fungal infections. The results suggested that this compound acts as a signaling molecule that triggers defense mechanisms in plants .

Comparative Data Table

Mécanisme D'action

The mechanism of action of lycomarasmine involves its interaction with specific molecular targets in plants. It disrupts the normal physiological processes, leading to wilting and necrosis of leaves . The exact molecular pathways involved are still under investigation, but it is known that this compound affects the tricarboxylic acid cycle and amino acid metabolism in plants .

Comparaison Avec Des Composés Similaires

Similar Compounds: Lycomarasmine is structurally and functionally similar to other aminopolycarboxylic acids, such as aspergillomarasmine A and aspergillomarasmine B . These compounds share similar biosynthetic pathways and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific role in causing wilt diseases in tomato plants. While other aminopolycarboxylic acids may have broader applications, this compound’s unique phytotoxic properties make it a valuable compound for studying plant-pathogen interactions.

Propriétés

Numéro CAS |

7611-43-0 |

|---|---|

Formule moléculaire |

C9H15N3O7 |

Poids moléculaire |

277.23 g/mol |

Nom IUPAC |

2-[[2-[(2-amino-2-oxoethyl)amino]-2-carboxyethyl]amino]butanedioic acid |

InChI |

InChI=1S/C9H15N3O7/c10-6(13)3-12-5(9(18)19)2-11-4(8(16)17)1-7(14)15/h4-5,11-12H,1-3H2,(H2,10,13)(H,14,15)(H,16,17)(H,18,19) |

Clé InChI |

YRSDOJQPYZOCMY-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |

SMILES isomérique |

C([C@@H](C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |

SMILES canonique |

C(C(C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lycomarasmine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.